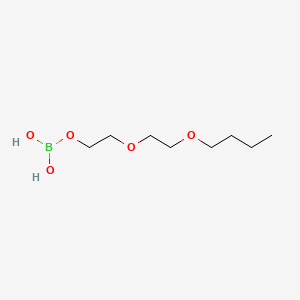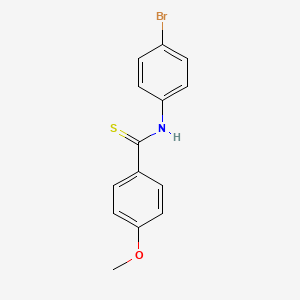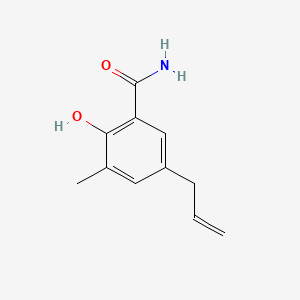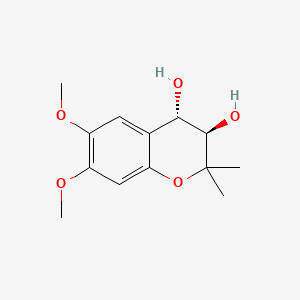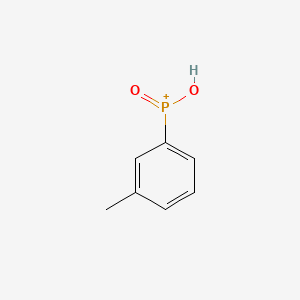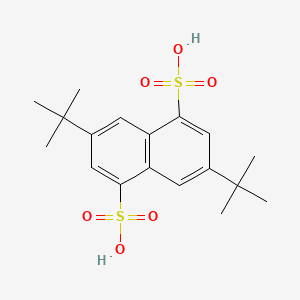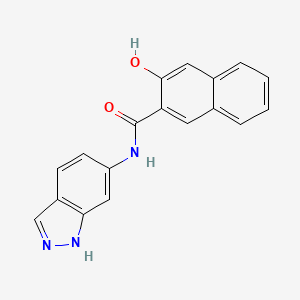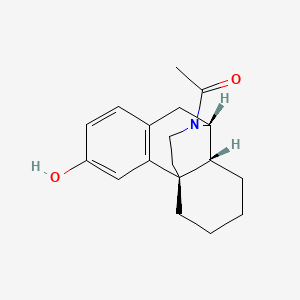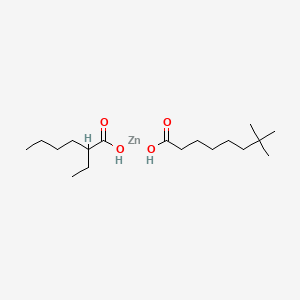
Phosphorodiamidic fluoride, N,N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le fluorure de phosphorodiamidique, N,N’-diméthyl- est un composé chimique de formule moléculaire C2H8FN2OP. Il est connu pour sa structure unique, qui comprend un atome de phosphore lié à deux groupes amide et un ion fluorure.
Méthodes De Préparation
La synthèse du fluorure de phosphorodiamidique, N,N’-diméthyl- implique généralement la réaction de la diméthylamine avec l'oxychlorure de phosphore (POCl3) en présence d'une source de fluorure. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le fluorure de phosphorodiamidique, N,N’-diméthyl- subit divers types de réactions chimiques, notamment :
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'ion fluorure est remplacé par d'autres nucléophiles.
Hydrolyse : En présence d'eau, il peut s'hydrolyser pour former des dérivés d'acide phosphorique.
Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes.
Les réactifs couramment utilisés dans ces réactions comprennent l'eau, les alcools et divers nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le fluorure de phosphorodiamidique, N,N’-diméthyl- présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de composés contenant du phosphore.
Médecine : Des recherches sont en cours sur son utilisation potentielle en pharmacie, en particulier comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production d'ignifugeants, de plastifiant et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel le fluorure de phosphorodiamidique, N,N’-diméthyl- exerce ses effets implique sa capacité à interagir avec diverses cibles moléculaires. Il peut former des complexes stables avec des ions métalliques et des protéines, affectant ainsi leur fonction. Les voies impliquées dépendent de l'application spécifique et des cibles moléculaires en question.
Applications De Recherche Scientifique
Phosphorodiamidic fluoride, N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phosphorodiamidic fluoride, N,N’-dimethyl- exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions and proteins, affecting their function. The pathways involved depend on the specific application and the molecular targets .
Comparaison Avec Des Composés Similaires
Le fluorure de phosphorodiamidique, N,N’-diméthyl- peut être comparé à d'autres composés similaires tels que :
Fluorure de phosphorodiamidique, N,N’-diisopropyl- : Ce composé possède des groupes alkyles plus importants, ce qui peut affecter sa réactivité et ses applications.
Bis(isopropylamido)fluorophosphate : Structure similaire mais avec des substituants différents, ce qui entraîne des variations de comportement chimique.
Fluorobis(isopropylamino)phosphine oxyde : Un autre composé apparenté avec des propriétés distinctes en raison de ses substituants spécifiques.
La particularité du fluorure de phosphorodiamidique, N,N’-diméthyl- réside dans sa structure spécifique et les propriétés chimiques qui en résultent, ce qui le rend adapté à une gamme d'applications dans différents domaines.
Propriétés
Numéro CAS |
358-05-4 |
|---|---|
Formule moléculaire |
C2H8FN2OP |
Poids moléculaire |
126.07 g/mol |
Nom IUPAC |
N-[fluoro(methylamino)phosphoryl]methanamine |
InChI |
InChI=1S/C2H8FN2OP/c1-4-7(3,6)5-2/h1-2H3,(H2,4,5,6) |
Clé InChI |
IENATLPUNQCQHY-UHFFFAOYSA-N |
SMILES canonique |
CNP(=O)(NC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

